2-(Trifluoromethyl)biphenyl

Beschreibung

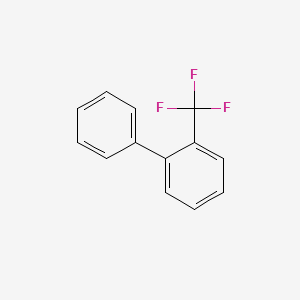

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZJEXQHWCLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468417 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-59-4 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Biphenyl Scaffolds in Modern Organic Chemistry

The biphenyl (B1667301) framework is a privileged structure in chemistry, appearing in a vast array of natural products, drugs, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The strategic incorporation of fluorine atoms or trifluoromethyl groups into this scaffold imparts unique and often highly desirable properties. The trifluoromethyl group is particularly noteworthy due to its strong electron-withdrawing nature, high stability, and ability to increase a molecule's lipophilicity (fat solubility) and metabolic stability. wechemglobal.comacs.org

In medicinal chemistry, these properties are critical. Enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, while increased metabolic stability means the compound is less likely to be broken down by enzymes in the body, potentially leading to a longer duration of action. rsc.org Consequently, the trifluoromethyl group is a common feature in many successful pharmaceutical compounds. wikipedia.org The fluorinated biphenyl scaffold is also leveraged in materials science to create polymers and liquid crystals with enhanced thermal stability and specific electronic characteristics. rsc.org For example, the rigidity and electron-poor nature of fluorinated biphenyls make them suitable for developing OLEDs and organic semiconductors. rsc.org

Historical Context of Biphenyl and Fluorinated Biphenyl Synthetic Methodologies

The synthesis of biphenyl (B1667301) derivatives has a rich history dating back more than 160 years. rsc.org Early methods, while groundbreaking for their time, often required harsh reaction conditions.

Historical Synthetic Methods for Biphenyls

| Reaction Name | Year Developed | Description |

|---|---|---|

| Wurtz-Fittig Reaction | 1855 | Involves the sodium-mediated coupling of an aryl halide with an alkyl halide. rsc.org |

| Ullmann Reaction | 1901 | Consists of the copper-promoted coupling of two aryl halide molecules. rsc.orgacs.org |

While these methods were foundational, the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls, including their fluorinated analogues. These modern methods offer milder conditions, greater functional group tolerance, and higher yields.

The Suzuki-Miyaura coupling , which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, has become one of the most widely used and versatile methods for creating C-C bonds to form biphenyls. rsc.orgacs.orgmdpi.comnih.gov This reaction is highly effective for synthesizing a wide range of fluorinated biphenyls, as it tolerates the electronic properties of fluorinated substrates. acs.orgnih.govacs.org Researchers have extensively optimized the Suzuki-Miyaura reaction for electron-poor fluorinated compounds by carefully selecting catalysts, ligands, and bases to achieve high yields and avoid side reactions like deboronation. acs.orgacs.orgresearchgate.net

Other significant modern cross-coupling reactions for biphenyl synthesis include the Kumada, Stille, Hiyama, and Negishi couplings, each employing different organometallic reagents. rsc.orgresearchgate.net More recently, direct C-H arylation has emerged as an attractive strategy. acs.orgnih.govnih.gov This approach forms the biphenyl linkage by directly coupling an arene's C-H bond with an aryl halide, avoiding the need to pre-functionalize both starting materials. nih.govresearchgate.net

Current Research Landscape and Future Directions for 2 Trifluoromethyl Biphenyl Studies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone for the formation of aryl-aryl bonds, offering a versatile and efficient means to synthesize this compound and its analogs. rjptonline.org

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyl derivatives, including those containing a trifluoromethyl group. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rjptonline.orgnih.gov

Key components of the Suzuki-Miyaura coupling include the choice of catalyst, ligands, base, and solvent system, all of which can significantly influence the reaction's efficiency and yield. Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, and [PdCl₂(dppf)] are commonly employed catalysts. researchgate.netnih.gov The selection of ligands, ranging from simple phosphines like triphenylphosphine (B44618) to more complex biarylphosphines such as SPhos and XPhos, is crucial for stabilizing the palladium center and facilitating the catalytic cycle. rsc.orgresearchgate.net The reaction is typically carried out in solvents like toluene, dioxane, or aqueous mixtures, with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govrsc.org

The synthesis of this compound itself can be achieved by coupling 2-(trifluoromethyl)phenylboronic acid with a suitable aryl halide, or conversely, by coupling an arylboronic acid with a 2-halobenzotrifluoride. For instance, the reaction of 1-bromo-2-(trifluoromethyl)benzene with phenylboronic acid using a palladium catalyst furnishes this compound.

Detailed research findings have demonstrated the versatility of this method for a range of substituted derivatives. For example, the coupling of various arylboronic acids with 1-bromo-3,4-difluorobenzene has been shown to produce a series of difluorinated biphenyl compounds in excellent yields. nih.gov Similarly, the reaction of 2-iodo-4-nitrofluorobenzene with boronic acids in the presence of a palladium catalyst has been used to synthesize fluorinated and nitrated biphenyl derivatives. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound Derivatives

| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | - | - | N-(this compound-4-yl)acetamide | 80.7 | rjptonline.org |

| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Water:Dioxane | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 | nih.gov |

| 1-Bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Water:Dioxane | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 | nih.gov |

| 2-Iodo-4-nitrofluorobenzene | (2-Fluorophenyl)boronic acid | Palladium catalyst / PPh₃ | K₂CO₃ | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81 | rsc.org |

| 4-Bromo-2-fluoro-1-methoxybenzene | (3-(Trifluoromethyl)phenyl)boronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)biphenyl | - | nih.gov |

Negishi Cross-Coupling Approaches

The Negishi cross-coupling reaction provides an alternative palladium-catalyzed method for forming C-C bonds, utilizing organozinc reagents instead of organoboron compounds. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general transformation involves the reaction of an organohalide with an organozinc compound in the presence of a palladium or nickel catalyst. wikipedia.org

For the synthesis of trifluoromethylated biphenyls, a key strategy involves the preparation of an arylzinc reagent from a trifluoromethyl-substituted aryl halide. This can then be coupled with another aryl halide. A continuous-flow method has been developed for the regioselective arylation of benzotrifluoride (B45747) derivatives, which involves a three-step sequence of metalation, zincation, and Negishi cross-coupling, providing efficient access to functionalized biaryl products. ljmu.ac.uknih.gov

The mechanism of the Negishi coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.org

Table 2: Negishi Cross-Coupling for Biphenyl Synthesis

| Aryl Halide | Organozinc Reagent | Catalyst / Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Iodobenzoate | Cyanophenyl zinc bromide | Pd(dba)₂ / tris-o-furylphosphine | Biphenyl derivatives | - | rsc.org |

| Fluoroarenes/Fluoropyridines | Arylzinc reagents | Palladium catalyst | 2-Fluorobiaryl products | High | ljmu.ac.uknih.gov |

Other Pd(0)-Catalyzed Transformations for Trifluoromethylated Biphenyls

Beyond the Suzuki and Negishi reactions, other Pd(0)-catalyzed transformations are valuable for synthesizing trifluoromethylated biphenyls. These include reactions involving C-H activation, which offer a direct method for constructing molecules by forming C-C bonds without the need for pre-functionalized starting materials. jst.go.jp

For example, the palladium-catalyzed C(sp²)-H functionalization of enol triflates has been used to synthesize tetrahydrobiphenylenes. jst.go.jp While not directly producing this compound, this methodology highlights the potential of C-H activation strategies for related structures. The reaction of o-alkynyl biaryls can also lead to fluorene (B118485) derivatives through a palladium-catalyzed annulation process, which proceeds via a C-H activation pathway. nih.gov

Furthermore, palladium-catalyzed cross-coupling of phenyl trifluoroacetate (B77799) with organoboron compounds can yield trifluoromethyl ketones. researchgate.net This reaction proceeds through the oxidative addition of the ester to a Pd(0) complex, forming an acyl(aryloxo)palladium intermediate, which then undergoes transmetalation and reductive elimination. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods for the synthesis of biphenyls, with the Ullmann reaction being a classic example.

Ullmann Coupling Strategies

The Ullmann reaction is a traditional method for synthesizing symmetrical biaryls through the copper-mediated coupling of two aryl halides. researchgate.net It has been employed in the synthesis of precursors for more complex molecules, such as the Ullmann coupling of 2-bromo-5-nitrobenzotrifluoride (B1266209) to produce 2,2'-bis-(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl. prepchem.com

While historically requiring harsh conditions, modern variations of the Ullmann coupling have been developed that proceed under milder conditions. Ligand-free palladium-catalyzed Ullmann-type biaryl synthesis has been reported to work with "household" reagents under mild conditions, though this specific example did not synthesize the title compound, it demonstrates the evolution of this reaction type. rsc.org

Oxidative Coupling Methods

Copper-catalyzed oxidative coupling reactions represent another avenue for the synthesis of biphenyls and related structures. These methods can involve the coupling of C-H bonds, offering an atom-economical approach. For example, copper-catalyzed selective coupling of C(sp³)–H bonds with C(sp²)–H bonds has been developed to forge six-membered carbocyclic rings. rsc.org

In the context of trifluoromethyl-containing compounds, copper-catalyzed oxidative trifluoromethylation of heteroarenes has been demonstrated. researchgate.net Additionally, the aerobic, room-temperature coupling of tetramethylammonium (B1211777) trifluoromethylselenate with boronic acids, catalyzed by copper, provides access to trifluoromethylselenoarenes. rsc.org While not directly forming the biphenyl carbon skeleton, these methods illustrate the utility of copper catalysis in reactions involving trifluoromethyl groups.

Nickel-Catalyzed Reactions for Biphenyl Formation

Nickel-catalyzed cross-coupling reactions serve as a powerful and cost-effective alternative to palladium-based systems for the formation of biaryl linkages. These methods are effective for creating C-C bonds, including those in sterically hindered or electronically challenging substrates like those containing trifluoromethyl groups.

Nickel catalysts can facilitate the cross-coupling of a range of substrates. For instance, nickel-catalyzed reductive cross-electrophile coupling between N-trifluoroethoxyphthalimide and iodoarenes provides a route to α-aryl-α-trifluoromethyl alcohols. d-nb.info While not directly forming a biphenyl bond, this illustrates nickel's utility in C-CF3 bond chemistry. More direct applications include the cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids, which proceeds with high functional group tolerance, accommodating trifluoromethyl substituents. acs.org In some cases, nickel catalysis can lead to the homocoupling of substrates; for example, the electrochemical coupling of 4-bromo(trifluoromethyl)benzene using a Ni/tpy ligand combination can produce 4,4'-bis-(trifluoromethyl)biphenyl, although the cross-coupling product is also formed. chemrxiv.org

The choice of ligand is critical in these reactions, influencing both yield and selectivity. Bidentate phosphine (B1218219) ligands with wide bite angles, such as DPEphos and Xantphos, have proven effective for the coupling of sterically demanding aryl triflates. rsc.org For substrates with coordinating groups in the ortho-position, different ligands like dppbz may be required, often with elevated temperatures, to achieve good yields. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo(trifluoromethyl)benzene | Potassium benzyltrifluoroborate | NiCl₂·glyme / tpy ligand (electrochemical) | 4-benzyl-1-(trifluoromethyl)benzene | 21% | chemrxiv.org |

| 2-biphenyl trifluoromethanesulfonate | n-heptane thiol | Ni(cod)₂ / DPEphos (L1) | 2-(heptylthio)-1,1'-biphenyl | High | rsc.org |

| Chloride-substituted benzyl (B1604629) ammonium triflate | Aryl boronic acid | Nickel Catalyst | Diarylmethane | High | acs.org |

Grignard Reagent Homocoupling toward Bis(trifluoromethyl)biphenyls

The homocoupling of Grignard reagents presents an effective industrial-scale method for synthesizing symmetrical biaryls, such as 2,2′-bis(trifluoromethyl)biphenyl. This process typically involves the formation of a Grignard reagent from a halo-aromatic precursor, followed by a metal-catalyzed coupling reaction in the presence of an oxidizing agent.

The yield of the homocoupling reaction is highly dependent on the choice of metal catalyst. Research has shown that iron catalysts generally outperform typical coupling metals like palladium, nickel, cobalt, or copper for this transformation. acs.org

| Entry | Metal Catalyst | Yield of 2,2′-bis(trifluoromethyl)biphenyl (%) |

|---|---|---|

| 1 | None | Poor |

| 2 | NiCl₂ | Low |

| 3 | Pd(OAc)₂ | Low |

| 4 | CoCl₂ | Low |

| 5 | CuCl₂ | Low |

| 6 | FeCl₃ | High (87% isolated yield) |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Biphenyl Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying highly fluorinated aromatic compounds. In the context of fluorinated biphenyls, SNAr provides a pathway to introduce a wide range of functional groups by displacing an activated fluorine atom. This reaction is particularly effective on electron-deficient aromatic rings, where the high electronegativity of fluorine atoms facilitates nucleophilic attack.

The SNAr mechanism typically proceeds in a stepwise fashion, involving the formation of a stabilized Meisenheimer intermediate. However, recent developments have focused on catalytic and concerted SNAr reactions, which can expand the substrate scope to include electron-neutral and even electron-rich fluoroarenes. acs.org For highly fluorinated substrates like decafluorobiphenyl (B1670000) or octafluorotoluene, SNAr reactions are often highly regioselective, with substitution occurring preferentially at the para position due to electronic activation and steric hindrance at the ortho positions. ekb.egmdpi.com

This methodology is valuable for synthesizing materials like liquid crystals, where fluorinated biphenyl and terphenyl cores are functionalized with alkoxy or thioalkoxy side chains via SNAr with alcoholates and thiolates. ekb.eg It has also been used to create densely functionalized carbon nanorings by reacting decafluorobiphenyl with pyrrole. chemrxiv.org The optimization of SNAr conditions, such as the choice of base and solvent, is crucial for achieving high yields and selectivity. mdpi.com

Cycloaddition Reactions and Isocyanide Insertion for Trifluoromethylated Heterocycles

While not forming the biphenyl core itself, cycloaddition and insertion reactions are powerful strategies for converting functionalized biphenyls into more complex trifluoromethylated heterocyclic systems. These reactions leverage the unique reactivity of groups like isocyanides or employ unsaturated precursors in [3+2] or other cycloaddition cascades.

A significant example is the de novo synthesis of 6-(trifluoromethyl)phenanthridine derivatives through an ionic isocyanide insertion reaction. acs.org This method starts with a 2-isocyanobiphenyl derivative, which undergoes an intramolecular cyclization triggered by a trifluoromethyl source like Umemoto's reagent. The reaction is promoted by a simple inorganic base and proceeds in good to excellent yields without needing external oxidants or radical initiators. acs.orgnih.gov This transformation provides direct access to a valuable heterocyclic scaffold found in natural alkaloids. acs.org

Separately, [3+2] cycloaddition reactions are widely used for constructing five-membered heterocycles. For instance, a silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane allows for the dual incorporation of trifluoromethyl and cyano groups to form highly functionalized pyrazoles. chinesechemsoc.org While the substrates are not biphenyls, the strategy highlights a common pathway for creating CF3-substituted heterocycles. chinesechemsoc.orgnih.gov Similarly, nickel-catalyzed [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes and alkynes can generate fluorinated cyclopentadienes. wiley.com

Optimization of Synthetic Pathways and Reaction Yields for this compound Scaffolds

The optimization of synthetic routes is critical for the efficient and scalable production of this compound and its derivatives. Key parameters that are frequently adjusted include the catalyst, ligands, solvent, base, temperature, and reaction time.

In metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is paramount. For the synthesis of 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, a system using Pd(OAc)₂ with the SPhos ligand in a dioxane/water mixture at 80–100°C has been shown to produce the product in approximately 95% crude yield. Steric hindrance from ortho-substituents, like the trifluoromethyl group, can impede reaction kinetics, often requiring higher temperatures or longer reaction times to overcome. vulcanchem.com

For Grignard reagent homocoupling , optimization has focused on finding cost-effective and efficient catalysts. As detailed in section 2.4, a screen of various metal catalysts for the homocoupling of the Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene revealed that FeCl₃ was superior to more traditional but less effective catalysts like NiCl₂ or Pd(OAc)₂ for this specific transformation. acs.org

In Nucleophilic Aromatic Substitution (SNAr) reactions , the base and solvent system are crucial variables. For the SNAr reaction of phenothiazine (B1677639) with various polyfluoroarenes, a screening process identified K₃PO₄ in MeCN at 60 °C as the optimal conditions for many substrates, outperforming other bases like K₂CO₃ and solvents like DMF in specific cases. mdpi.com The development of catalytic concerted SNAr reactions using an organic superbase like t-Bu-P4 represents a significant optimization, allowing the reaction to proceed efficiently on a broader range of fluoroarenes, including electron-neutral and electron-rich systems. acs.org

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 93 |

| K₂CO₃ | MeCN | 60 | 85 |

| K₃PO₄ | MeCN | 60 | 96 |

| Cs₂CO₃ | MeCN | 60 | 91 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed insights into the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of δ 7.1-7.9 ppm. umich.eduwiley-vch.de The specific chemical shifts and coupling patterns can be influenced by the solvent and the presence of other functional groups. For instance, in a related derivative, 4'-substituted-2-(trifluoromethyl)biphenyl, the protons on the unsubstituted phenyl ring and the trifluoromethyl-substituted ring resonate at distinct chemical shifts, allowing for unambiguous assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, including Fluorine-Carbon Coupling

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, the carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). For example, in 4-(trifluoromethyl)biphenyl (B1311724), the CF₃ carbon signal appears as a quartet with a coupling constant of approximately 271 Hz. wiley-vch.de The other aromatic carbons resonate in the typical region of δ 120-145 ppm. wiley-vch.dersc.org The carbon atom of the trifluoromethyl group itself is observed at a distinct chemical shift, for example, at 130.64 ppm as a quartet with a J-coupling of 307 Hz in one study. umich.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is particularly valuable for characterizing the trifluoromethyl group. The large chemical shift range of ¹⁹F NMR provides high resolution. icpms.cz The trifluoromethyl group in this compound derivatives typically exhibits a singlet in the ¹⁹F NMR spectrum. For example, in 4-(trifluoromethyl)biphenyl, a sharp singlet is observed at approximately -62.8 ppm. wiley-vch.dersc.org The chemical shift can be sensitive to the electronic environment, making it a useful probe for studying intermolecular interactions. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum typically displays strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, usually found in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. nih.govacs.org For instance, a study on fluorinated biphenyl compounds reported aromatic C=C stretching vibrations at 1496 cm⁻¹ and C-H bending at 1607 cm⁻¹. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system gives rise to characteristic absorption bands. For example, a study on various fluorinated biphenyl compounds showed maximum absorption wavelengths (λmax) ranging from 256.4 nm to 315.8 nm, indicative of π-π* transitions within the conjugated aromatic system. acs.org The position and intensity of these bands can be influenced by substitution on the biphenyl rings.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. uhu-ciqso.es This technique provides accurate measurements of bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical conformational parameter. For instance, in a crystal structure of a derivative, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the analysis revealed a monoclinic crystal system with a space group of P21/c. nih.gov The dihedral angle between the phenyl rings is influenced by the steric and electronic effects of the substituents.

Data Tables

Table 1: Representative NMR Spectroscopic Data for Trifluoromethyl-Substituted Biphenyls

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| This compound derivative | 7.86-7.47 (m, aromatic) | 133.28, 132.85, 132.34, 130.64 (q, J=307 Hz), 128.79, 127.92, 127.77, 127.74, 126.51, 126.49, 126.37, 34.58 (q, J=2.3 Hz) | Not Reported | umich.edu |

| 4-(Trifluoromethyl)biphenyl | 7.69 (s, 4H), 7.62-7.56 (m, 2H), 7.54-7.38 (m, 3H) | 144.7, 139.7, 129.2 (d, J=32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J=3.8 Hz), 124.4 (d, J=271 Hz) | -62.85 (s) | wiley-vch.de |

| 4-(Trifluoromethyl)biphenyl | 7.74-7.69 (m, 4H), 7.62 (d, J=7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H) | 144.8, 139.8, 129.3 (q, J=32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, J=3.8 Hz), 124.3 (q, J=268.9 Hz) | Not Reported | rsc.org |

Table 2: Representative FTIR and UV-Vis Spectroscopic Data for Fluorinated Biphenyls

| Compound Family | FTIR (cm⁻¹) | UV-Vis (λmax, nm) | Reference |

| Fluorinated Biphenyls | C=C str: 1496, C-H bend: 1607 | 256.4 - 315.8 | nih.govacs.org |

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | 4-Methoxy-2-nitro-4'-(trifluoromethyl)biphenyl | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.1956 (13) | nih.gov |

| b (Å) | 20.777 (3) | nih.gov |

| c (Å) | 7.9715 (12) | nih.gov |

| β (˚) | 104.240 (2) | nih.gov |

| V (ų) | 1315.7 (3) | nih.gov |

| Z | 4 | nih.gov |

Determination of Crystal Systems and Space Groups

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystal, revealing its crystal system and space group. For biphenyl derivatives, including those with trifluoromethyl substituents, this analysis provides the foundational data for understanding their solid-state properties.

The crystal structures of several fluorinated biphenyl compounds have been elucidated through single-crystal X-ray diffraction (SC-XRD). For instance, an analysis of 2,2′,5,5′-tetrakis(trifluoromethyl)biphenyl revealed that it crystallizes in the triclinic system. iucr.org In contrast, studies on other fluorinated biphenyls, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE), showed that both compounds belong to the monoclinic crystal system with a P2₁/c space group. nih.govacs.org The specific crystal system and space group are dictated by the molecule's symmetry and the most efficient way it can pack in three dimensions, influenced by factors like substituent size and intermolecular forces. Another example, 3-methyl-4-nitro-1,1-biphenyl, was found to crystallize in the orthorhombic system with a space group of P2₁2₁2₁. researchgate.net

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2,2′,5,5′-Tetrakis(trifluoromethyl)biphenyl | C₁₆H₆F₁₂ | Triclinic | Pī | iucr.org |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | Monoclinic | P2₁/c | nih.govacs.org |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | Monoclinic | P2₁/c | nih.govacs.org |

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | C₁₆H₁₇NO₂ | Monoclinic | P2₁/n | bohrium.com |

| 3-Methyl-4-nitro-1,1-biphenyl | C₁₃H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

Analysis of Conformational Preferences and Torsion Angles

The conformation of biphenyl systems is largely defined by the torsion angle (or dihedral angle) between the planes of the two phenyl rings. In an unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and π-conjugation that favors planarity. acs.org The introduction of a bulky substituent like a trifluoromethyl group at the 2-position creates significant steric repulsion.

This steric strain forces the phenyl rings to twist away from a coplanar arrangement. Studies on 2,2'-disubstituted biphenyls consistently show that they adopt a highly twisted or even perpendicular conformation. iucr.orgiucr.org For example, the crystal structure of 2,2′,5,5′-tetrakis(trifluoromethyl)biphenyl shows that the two independent molecules in the asymmetric unit adopt a nearly perpendicular conformation, with the torsion angle around the central C-C bond being close to 90°. iucr.orgiucr.org Similarly, computational studies on CBP-derivatives with trifluoromethyl substitutions at the 2- and 2'-positions of the biphenyl unit reveal twisted molecular structures with torsion angles of 74° to 82°. uni-bayreuth.de This twisting limits the degree of π-conjugation across the biphenyl system. uni-bayreuth.de

| Compound/System | Substitution Pattern | Torsion Angle (°) | Method | Reference |

|---|---|---|---|---|

| 2,2′,5,5′-Tetrakis(trifluoromethyl)biphenyl | 2,2′,5,5′-Tetra-CF₃ | ~90 | SC-XRD | iucr.orgiucr.org |

| CBP-derivative (Compound 11) | 2,2′-Di-CF₃ | 74 | DFT Calculation | uni-bayreuth.de |

| CBP-derivative (Compound 8) | 2,2′-Di-CF₃ | 82 | DFT Calculation | uni-bayreuth.de |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | 3′,4′-Di-F | -38.5 | SC-XRD | nih.govacs.org |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 3,4-Di-F, 4′-tert-butyl | 39.4 | SC-XRD | nih.govacs.org |

| 2-Fluoro-2'-chloro-5,5'-dimethylbiphenyl (M-1) | 2-F, 2'-Cl | 60 | SC-XRD | scivisionpub.com |

Elucidation of Intermolecular Interactions (e.g., C-H…O, C-H…π, π…π)

While the intramolecular steric hindrance of the -CF₃ group dictates the molecular conformation, the crystal packing is governed by a network of weaker intermolecular interactions. The electronic properties of the trifluoromethyl group and the aromatic rings play a crucial role in the nature of these interactions.

In the crystal packing of trifluoromethylated biphenyls, several types of non-covalent interactions are observed. Due to the high electronegativity of fluorine, C-H···F interactions are common, where the fluorine atoms act as weak hydrogen bond acceptors. iucr.orgacs.org These interactions, though weak, can collectively contribute to the stability of the crystal lattice. researchgate.netacs.org Additionally, the electron-deficient nature of the fluorinated ring can facilitate interactions with electron-rich systems.

The aromatic rings themselves are central to packing via π-interactions. These can include π···π stacking, where the planes of adjacent phenyl rings are parallel, and C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. researchgate.netresearchgate.net In some systems, specific C-F···π interactions have also been identified, contributing to the formation of antiparallel π-dimer stacks. acs.orgnih.gov In derivatives containing other functional groups, such as carbonyls or nitro groups, C-H···O interactions provide strong, directional contacts that significantly influence the crystal structure. researchgate.netbohrium.com The interplay of these varied and often subtle forces ultimately determines the three-dimensional architecture of the crystal. researchgate.net

| Compound/System | Interactions Observed | Reference |

|---|---|---|

| 2,2′,5,5′-Tetrakis(trifluoromethyl)biphenyl | C-H···F, F···F | iucr.org |

| 3-Methyl-4-nitro-1,1-biphenyl | C-H···O, π···π | researchgate.net |

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | C-H···O | bohrium.com |

| (Z)-3-(3′,5′-Bis(trifluoromethyl)biphenyl-4-yl)-2-(4′-(trifluoromethyl)biphenyl-4-yl)acrylonitrile | C-F···H, C-F···π, π···π | acs.orgnih.gov |

| 2-Fluoro-2'-chloro-5,5'-dimethylbiphenyl | C-H···F, C-H···C | scivisionpub.com |

| 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | C-H···O |

Theoretical and Computational Investigations of 2 Trifluoromethyl Biphenyl Structures and Reactivity

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

| Orbital/Parameter | Description | Significance for 2-(Trifluoromethyl)biphenyl |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. It represents the ability to donate electrons. | The energy of the HOMO is related to the ionization potential. Its spatial distribution is likely concentrated on the π-system of the biphenyl (B1667301) rings. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. It represents the ability to accept electrons. | The energy of the LUMO is related to the electron affinity. Its distribution is influenced by the electron-withdrawing -CF₃ group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov The -CF₃ group is expected to modulate this gap. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.netwolframcloud.com

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are favorable for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions. The highly electronegative fluorine atoms of the -CF₃ group will create a region of strong positive potential (blue) around this substituent, making the carbon of the CF3 group a potential site for nucleophilic interaction. Conversely, the π-electron clouds of the two aromatic rings will create regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack. nih.gov MEP analysis thus provides a clear, intuitive guide to the molecule's reactive sites. uni-muenchen.deresearchgate.net

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with the classic Lewis structure concept. uni-muenchen.deq-chem.com This method provides detailed information about charge distribution (natural atomic charges) and the stabilizing interactions arising from electron delocalization. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions occur when electrons from a filled (donor) NBO, such as a bonding orbital (σ or π) or a lone pair (LP), are delocalized into an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions. wisc.edu

In this compound, significant NBO interactions are expected, including:

Hyperconjugation: Delocalization of electrons from the C-C and C-H bonds of the phenyl rings into the antibonding orbitals of the C-F bonds (e.g., σ(C-C) → σ*(C-F)).

Intramolecular Charge Transfer: The strong electron-withdrawing -CF₃ group induces a net charge transfer from the biphenyl rings. NBO provides a quantitative measure of the partial atomic charges on each atom, revealing the extent of this polarization. nih.gov

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance in this compound |

|---|---|---|---|

| π(C-C) (Phenyl Ring) | π(C-C) (Adjacent Phenyl Ring) | π-conjugation | Stabilizes the biphenyl system, influenced by the inter-ring dihedral angle. |

| σ(C-C) (Phenyl Ring) | σ(C-F) (CF₃ Group) | Hyperconjugation | Contributes to the electronic stabilization by delocalizing electron density towards the electronegative fluorine atoms. |

| LP(F) (Lone Pair on Fluorine) | σ*(C-C) (Phenyl Ring) | Hyperconjugation (back-donation) | Generally weak, but represents electron delocalization from fluorine back towards the ring system. |

Quantum Chemical Calculations of Reactivity Parameters and Stability

Beyond FMO theory, DFT calculations can be used to determine a range of global reactivity descriptors that quantify a molecule's stability and reactivity. mdpi.com These parameters are derived from the energies of the HOMO and LUMO and provide a quantitative framework for comparing the reactivity of different molecules.

Key reactivity parameters include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. acs.org

For this compound, the presence of the -CF₃ group will significantly impact these values. Its electron-withdrawing character is expected to increase the molecule's electrophilicity index (ω) and influence its chemical hardness (η), providing a quantitative measure of its reactivity profile.

Computational Modeling of Molecular Interactions with Biological Targets

Computational modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might bind to a biological target, such as the active site of an enzyme or a receptor. Biphenyl-based structures are known to interact with various biological targets, including programmed death-ligand 1 (PD-L1). nih.gov

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound, optimized using DFT) and the biological target (typically from a protein database).

Docking Simulation: A computational algorithm systematically samples different positions and orientations (poses) of the ligand within the target's binding site.

Scoring: Each pose is assigned a score based on a scoring function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a hypothetical docking of this compound, the biphenyl core would likely engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues. The -CF₃ group could participate in specific interactions, such as hydrophobic contacts or interactions with electropositive regions of the binding pocket, which can be crucial for binding affinity and selectivity. researchgate.net

Solvent Effects and Continuum Solvation Models in Electronic Structure Calculations

Chemical reactions and molecular properties are often studied in solution. Continuum solvation models are computational methods that account for the effects of a solvent without explicitly modeling individual solvent molecules. uit.no This approach represents the solvent as a continuous, polarizable dielectric medium that surrounds a cavity containing the solute molecule. ccu.edu.twnih.gov

Popular continuum models include:

Polarizable Continuum Model (PCM): One of the most widely used methods. pyscf.org

COSMO (COnductor-like Screening MOdel): A variation that treats the dielectric as a conductor. github.io

SMD (Solvation Model based on Density): A universal solvation model that uses the solute's electron density to define the cavity and includes terms for short-range solvent interactions. ccu.edu.twnih.gov

Including a continuum solvation model in DFT calculations for this compound is crucial for obtaining accurate predictions of its properties in a specific solvent. The solvent can influence the molecule's conformational equilibrium (the dihedral angle between the rings) and its electronic properties, such as the dipole moment and the energies of the molecular orbitals. uit.no

Theoretical Calculation of Rotational Barriers and Conformational Dynamics

The rotational dynamics of the biaryl axis in this compound are dictated primarily by the steric hindrance imposed by the ortho-trifluoromethyl group. Theoretical and computational chemistry offers powerful tools to investigate the energy landscape of this rotation, defining the barriers between different conformational states. The rotation around the central carbon-carbon single bond is not free; it is hindered by the spatial interaction between the trifluoromethyl (CF₃) group and the ortho-hydrogen on the adjacent phenyl ring. This interaction gives rise to distinct energy minima (stable conformers) and maxima (transition states) as the dihedral angle between the two phenyl rings changes.

Atropisomerism, the phenomenon of stereoisomers resulting from hindered rotation about a single bond, is a key concept in understanding the dynamics of ortho-substituted biphenyls. pharmaguideline.comcutm.ac.in For atropisomers to be stable and isolable at room temperature, the activation energy barrier for their interconversion must be sufficiently high, typically in the range of 16 to 19 kcal/mol. libretexts.org The size of the ortho-substituents is the most critical factor determining the height of this rotational barrier. cutm.ac.in

Research Findings on Rotational Barriers

While specific, in-depth computational studies exclusively on this compound are not extensively detailed in the literature, the rotational barrier can be accurately inferred from studies on analogous single ortho-substituted biphenyls. The reliability of computational methods, particularly Density Functional Theory (DFT), in reproducing experimental barriers for such systems has been well-established. rsc.orgresearchgate.netresearchgate.net

Research by Ruzziconi et al. utilized dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to experimentally determine the effective size of various ortho-substituents by measuring the free energies of activation (ΔG‡) for aryl-aryl rotation. researchgate.net These values, termed B values, provide a meaningful measure of the steric hindrance. Their findings revealed that the trifluoromethyl group is sterically smaller than an isopropyl group. researchgate.net

A computational study by Allinger and coworkers on a series of 2-alkylbiphenyls provides a valuable framework for contextualizing the rotational barrier of this compound. They calculated the energy differences between the planar and perpendicular conformations, which directly relate to the rotational barrier. As the size of the alkyl group increases, the energy of the planar transition state increases, thus raising the rotational barrier. nih.gov

The data below illustrates the trend of increasing energy of the planar conformation (relative to the ground state) with the increasing size of the ortho-substituent.

| Compound (2-R-biphenyl) | Substituent (R) | Energy of Planar Conformation (kcal/mol) |

|---|---|---|

| Biphenyl | -H | 2.0 |

| 2-Methylbiphenyl | -CH₃ | 5.5 |

| 2-Ethylbiphenyl | -CH₂CH₃ | 5.6 |

| 2-Isopropylbiphenyl | -CH(CH₃)₂ | 10.3 |

| 2-tert-Butylbiphenyl | -C(CH₃)₃ | 21.3 |

Given the experimental finding that the trifluoromethyl group is somewhat smaller than the isopropyl group, it can be theoretically posited that the rotational barrier for this compound would be significant but slightly lower than that of 2-isopropylbiphenyl. researchgate.net The barrier would be substantially higher than that for 2-methylbiphenyl, reflecting the larger steric demand of the CF₃ group.

Further experimental data from Ruzziconi et al. provides a direct comparison of the free energy barriers (B values) for rotation in various mono-ortho-substituted biphenyls.

| Ortho-Substituent | B value (ΔG‡ in kcal/mol) |

|---|---|

| -F | 6.2 |

| -CH₃ | 10.2 |

| -CF₃ | 12.2 |

| -CH(CH₃)₂ (isopropyl) | 15.4 |

| -C(CH₃)₃ (tert-butyl) | 21.3 |

These experimental results confirm the theoretical placement of the trifluoromethyl group's steric effect. The B value of 12.2 kcal/mol for the -CF₃ group is intermediate between that of the methyl and isopropyl groups, aligning perfectly with the computational trends and relative size assessments. researchgate.net This barrier is significant enough to substantially hinder rotation at room temperature, leading to well-defined conformational preferences, but it is below the typical threshold required for the isolation of stable atropisomers. libretexts.org The conformational dynamics of this compound are therefore characterized by a twisted ground-state structure and a considerable, but not insurmountable, barrier to rotation through a planar transition state.

Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Biphenyl Compounds

Electrophilic Aromatic Substitution Reactions on Fluorinated Biphenyl (B1667301) Systems

The introduction of a trifluoromethyl (-CF₃) group, a powerful electron-withdrawing substituent, profoundly influences the electrophilic aromatic substitution (EAS) reactions on the biphenyl system. This group deactivates the aromatic ring to which it is attached, making it less susceptible to attack by electrophiles. youtube.comnih.gov

In the case of 2-(Trifluoromethyl)biphenyl, the phenyl ring bearing the -CF₃ group (Ring A) is significantly deactivated. The -CF₃ group exerts a strong negative inductive effect (-I), drawing electron density away from the ring and making it less nucleophilic. youtube.com Consequently, electrophilic attack is heavily disfavored on this ring.

Conversely, the unsubstituted phenyl ring (Ring B) remains activated relative to Ring A. The biphenyl system itself is generally more reactive towards EAS than benzene (B151609) because one phenyl group can act as an electron donor to the other. quora.comquora.com Therefore, electrophilic substitution on this compound is expected to occur predominantly on the unsubstituted ring (Ring B).

The directing effect on Ring B is primarily governed by the phenyl substituent (the trifluoromethyl-substituted phenyl group). The substitution pattern on Ring B will favor the ortho and para positions, as is typical for phenyl-substituted systems which activate these positions through resonance. youtube.com However, steric hindrance from the bulky 2-(trifluoromethyl)phenyl group may reduce the accessibility of the ortho position (2'-position), potentially favoring the para position (4'-position) as the major site of substitution.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Predicted Reactivity | Major Products |

|---|---|---|---|---|

| Ring A | 2-CF₃ | Strong deactivation (-I effect) | Low | Minimal substitution |

| Ring B | 2-(Trifluoromethyl)phenyl | Activation (relative to Ring A) | High | Substitution at 4'-position, minor at 2'-position |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging without the presence of additional activating groups, such as a nitro group, positioned ortho or para to a potential leaving group. The -CF₃ group itself, while strongly electron-withdrawing, does not typically act as a leaving group in SNAr reactions.

However, if a leaving group (e.g., a halogen) is present on the trifluoromethyl-substituted ring, the -CF₃ group can facilitate SNAr. For instance, in a hypothetical compound like 2-chloro-2'-(trifluoromethyl)biphenyl, the -CF₃ group at the 2'-position would electronically activate the C-Cl bond at the 2-position towards nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.

Research on related structures, such as 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, has demonstrated that a fluorine atom can be displaced by a nucleophile like (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of a base. rsc.org This highlights the feasibility of SNAr on appropriately substituted fluorinated biphenyl systems. Similarly, studies on cyclotriphosphazenes containing 2,2'-dioxybiphenyl units show that these systems readily undergo nucleophilic substitution reactions with various amines. tubitak.gov.tr

The scope of nucleophiles that can be employed depends on the specific substrate and reaction conditions. Common nucleophiles include alkoxides, amines, and thiolates. The reaction is often carried out in polar aprotic solvents which can solvate the cation of the nucleophile, thereby increasing its reactivity.

Radical Reactions and Mechanistic Pathways

The trifluoromethyl group is a key player in many radical reactions, and its presence in this compound can influence radical processes. The generation of trifluoromethyl radicals (•CF₃) from various sources can lead to the trifluoromethylation of aromatic compounds. rsc.org While direct radical trifluoromethylation of this compound itself is not extensively documented, the mechanistic principles can be inferred from related reactions.

One common method for generating •CF₃ radicals is through the photoredox catalysis of reagents like Togni's reagent or Umemoto's reagent. orientjchem.org Once generated, the electrophilic •CF₃ radical can add to the aromatic rings of this compound. The addition is likely to be more favorable on the unsubstituted, more electron-rich phenyl ring.

A plausible mechanism involves the following steps, characteristic of radical reactions: youtube.com

Initiation: A radical initiator (e.g., a photocatalyst or thermal initiator) generates the trifluoromethyl radical (•CF₃) from a suitable precursor like CF₃SO₂Na or CF₃I. rsc.orgacs.org

Propagation:

The •CF₃ radical adds to the unsubstituted phenyl ring of this compound, forming a cyclohexadienyl radical intermediate.

This radical intermediate is then oxidized, often by another molecule of the radical precursor or an oxidant in the system, to lose a proton and form the trifluoromethylated biphenyl product, regenerating the radical chain carrier.

Termination: Two radical species combine to form a stable, non-radical product.

The trifluoromethyl group can also be involved in radical-mediated cyclization reactions. For example, visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides has been shown to produce 2-trifluoromethyl-3-acylindoles, demonstrating the utility of trifluoromethyl-containing groups in constructing complex heterocyclic systems via radical pathways. rsc.org

Photochemical Reactivity: Photoelectrocyclization and Cycloreversion Processes

Fluorinated biphenyl systems can exhibit unique photochemical reactivity. A notable reaction is photoelectrocyclization, a process where a conjugated system undergoes cyclization upon irradiation with light. For biphenyl derivatives, this can lead to the formation of dihydrophenanthrene structures.

Studies on 3-(2′-(Trifluoromethyl)-[1,1′-biphenyl]-2-yl)cyclobut-2-en-1-one have demonstrated that this compound undergoes a 6π photoelectrocyclization reaction when exposed to 350 nm light in the presence of trifluoroacetic acid (TFA) and trimethylsilyl (B98337) chloride (TMSCl). nih.gov This reaction proceeds through a singlet excited state to form a dihydrophenanthrene cyclobutanone.

The process is often in equilibrium with the reverse reaction, known as cycloreversion, where the cyclic product reverts to the open-chain reactant upon irradiation. nih.gov The presence and position of the trifluoromethyl group can influence the quantum yields and the position of the photostationary state between the cyclized and uncyclized forms. The electron-withdrawing nature of the -CF₃ group can affect the electronic distribution in the excited state, thereby influencing the efficiency and regioselectivity of the cyclization.

Table 2: Photochemical Reaction of a this compound Derivative

| Reactant | Conditions | Product | Reaction Type | Reference |

|---|

Impact of Trifluoromethyl Substitution on Reaction Selectivity and Kinetics

The trifluoromethyl group at the 2-position of the biphenyl system exerts a commanding influence on both the selectivity and kinetics of its reactions, stemming from a combination of potent electronic and steric effects.

Impact on Selectivity:

Regioselectivity: In electrophilic aromatic substitution, the -CF₃ group acts as a powerful deactivating meta-director on its own ring. However, in the biphenyl system, its primary effect is to direct substitution to the other, unsubstituted ring, primarily at the para-position (4'-position) to minimize steric clash. youtube.comyoutube.com In nucleophilic aromatic substitutions, if a leaving group is present, the -CF₃ group activates the ortho and para positions towards attack.

Chemoselectivity: In molecules with multiple reactive sites, the deactivating nature of the trifluoromethylated ring can enhance chemoselectivity, allowing reactions to occur preferentially at other, more reactive functional groups or positions in the molecule. nih.gov

Stereoselectivity: In reactions forming chiral centers, such as the photoelectrocyclization mentioned earlier, the bulky and electronically distinct -CF₃ group can influence the stereochemical outcome of the reaction, although specific studies on this compound are limited.

Impact on Kinetics:

Reaction Rate: The strong inductive electron withdrawal by the -CF₃ group significantly decreases the rate of electrophilic aromatic substitution on the ring to which it is attached. youtube.comnih.gov This deactivation is one of the most pronounced among common substituents. Conversely, this same electronic effect accelerates the rate of nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. researchgate.net

Activation Energy: The -CF₃ group can alter the activation energy of reactions. For instance, computational studies on 1,3-dipolar cycloaddition reactions have shown that a trifluoromethyl group can increase the reactivity of a system by lowering the activation energy barrier, contrary to what might be expected from its electron-withdrawing nature alone. researchgate.net In other cases, such as the 1,6-elimination of a benzylic group, a benzylic -CF₃ group was found to reduce the activation energy barrier for probe activation. nih.gov

The steric bulk of the -CF₃ group, especially when positioned at the ortho position of the biphenyl linkage, can also slow down reactions by hindering the approach of reagents to nearby reaction centers. This steric effect is a key factor in directing electrophilic attack away from the ortho position of the second ring.

Advanced Applications of 2 Trifluoromethyl Biphenyl Derivatives in Materials Science Research

Development of Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

The integration of 2,2′-bis(trifluoromethyl)biphenyl (CF3-BP) as an electron-accepting unit into conjugated polymer backbones has led to the successful synthesis of materials with well-balanced ambipolar charge transport and exceptional environmental stability, crucial for the advancement of organic field-effect transistors (OFETs).

Investigation of Ambipolar Charge Transport Properties

Researchers have synthesized novel conjugated polymers by combining the CF3-BP acceptor unit with various aromatic donor moieties, such as triphenylamine (B166846) (TPA), carbazole (B46965) (CBZ), and fluorene (B118485) (FLO). acs.orgacs.org The incorporation of the electron-deficient CF3-BP unit facilitates both p-type (hole) and n-type (electron) charge transport within a single material, a property known as ambipolarity. acs.orgacs.org This dual-charge carrying capability is essential for the fabrication of more complex and efficient organic electronic circuits, like complementary logic circuits, which require both types of transistors. acs.org

OFETs fabricated using these polymers have demonstrated impressive, well-balanced charge mobilities. For instance, a polymer incorporating fluorene (PBPV-FLO) exhibited a hole mobility of 0.0152 cm²/V·s and a nearly equivalent electron mobility of 0.0120 cm²/V·s. acs.orgtitech.ac.jp Another derivative, an ambipolar conjugated polymer named CF3-PBTV, showed even higher and well-equivalent mobilities of 0.065 cm²/V·s for holes and 0.078 cm²/V·s for electrons. acs.org This balance is a significant step towards creating high-performance, solution-processable organic electronics.

OFET Performance of Conjugated Polymers Based on 2,2′-bis(trifluoromethyl)biphenyl

| Polymer | Donor Unit | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] |

|---|---|---|---|

| PBPV-FLO | Fluorene | 0.0152 | 0.0120 |

Amorphous Features and Ambient Stability in Polymer Backbones

A key advantage of these CF3-BP-based polymers is their tendency to form amorphous, or non-crystalline, thin films. acs.org This amorphous nature, confirmed by techniques like X-ray scattering and atomic force microscopy, is attributed to the non-planar (propeller-like) geometry of donor units like TPA or the presence of bulky side chains on other donors. acs.orgtitech.ac.jp Amorphous films are often more straightforward to process from solution and can lead to more uniform device performance over large areas, a desirable trait for manufacturing. acs.org

Furthermore, the inclusion of trifluoromethyl groups significantly enhances the ambient stability of the OFETs. Devices built with these polymers have shown remarkable resilience, with performance remaining nearly unchanged after being stored in ambient conditions without encapsulation for up to 90 days. acs.orgacs.orgtitech.ac.jp This stability is attributed to two main factors: the CF3 groups lower the polymer's highest occupied molecular orbital (HOMO) energy level, increasing its resistance to oxidation, and the fluorine content provides better resistance to moisture. acs.orgacs.org These annealing-free, highly stable materials make the 2,2′-bis(trifluoromethyl)biphenyl unit a promising component for durable, easily processable optoelectronic applications. acs.orgtitech.ac.jp

Functional Materials for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

Derivatives of 2-(trifluoromethyl)biphenyl are pivotal in advancing display technologies, serving as key components in both OLEDs and LCDs. In LCDs, fluorinated biphenyl (B1667301) derivatives are engineered to create liquid crystal materials with superior properties. titech.ac.jpnih.gov Compounds like 4''-(trans-4-Propylcyclohexyl)-3,4,5-Trifluoro-Biphenyl offer exceptional thermal stability, low viscosity, and optimal dielectric anisotropy. nih.gov These characteristics are crucial for achieving the fast response times, high contrast ratios, and improved energy efficiency demanded by modern high-performance displays, such as those using In-Plane Switching (IPS) and Vertical Alignment (VA) modes. titech.ac.jpnih.gov

In the realm of OLEDs, the challenge lies in developing stable and efficient materials, particularly for blue phosphorescent emitters. Biphenyl derivatives are often used as core structures in bipolar host materials, which are designed to have balanced transport of both holes and electrons. acs.orgacs.org The introduction of trifluoromethyl groups can be advantageous. The twisted molecular structure of some biphenyl units, such as 2,2'-dimethylbiphenyl, helps to achieve a high triplet energy, which is necessary to efficiently host blue phosphorescent emitters. acs.org By incorporating CF3 groups, the electronic properties can be further tuned to optimize charge injection and transport, contributing to devices with higher efficiency and longer operational lifetimes. acs.orgacs.org

Synthesis of Fluorinated Polyimides and Poly(biphenylene oxide)s for Gas Separation and Polymer Applications

The incorporation of trifluoromethyl-biphenyl moieties into polymer backbones has yielded high-performance materials like fluorinated polyimides and poly(biphenylene oxide)s with attractive properties for specialized applications.

Fluorinated polyimides synthesized from diamines containing a CF3-substituted biphenyl unit, such as 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (BFAPB), exhibit excellent characteristics for gas separation membranes. researchgate.netmdpi.com These polymers demonstrate high thermal stability, with decomposition temperatures exceeding 450°C, while also being readily soluble in common organic solvents, which simplifies processing. researchgate.net The introduction of the bulky and rigid CF3 groups disrupts polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability. kaust.edu.sa For instance, polyimides based on 6FDA and methylated BFAPB derivatives show a significant improvement in gas transport properties, placing them closer to the optimal performance limits for gas separation membranes. researchgate.net

Similarly, poly(biphenylene oxide)s (PBPOs) containing pendent trifluoromethyl groups have been synthesized from AB-type monomers like 4ʹ-hydroxy-4-fluoro-3,5-bis(trifluoromethyl)biphenyl. acs.org The strong electron-withdrawing nature of the two CF3 groups activates the fluorine or nitro leaving group for nucleophilic aromatic substitution, enabling the formation of high-molecular-weight polymers. acs.org These fluorinated PBPOs are amorphous, soluble, and exhibit high glass transition temperatures (Tg) up to 208°C. fao.org Crucially, they possess very low refractive indices (in the range of 1.4979–1.5052) and low dielectric constants, making them highly valuable for applications in electronics and optical communications. fao.org

Enhancement of Optical Properties in Photonic Materials through Trifluoromethylated Biphenyl Incorporation

Polymers incorporating trifluoromethylated biphenyl units are highly valued for applications in photonics, such as optical waveguides, due to their excellent optical properties. titech.ac.jpfao.org The presence of fluorine is known to be an effective and practical method for enhancing optical transparency and lowering the refractive index of polymers. fao.orgntu.edu.tw

Fluorinated polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) demonstrate significantly reduced optical loss compared to their non-fluorinated counterparts. titech.ac.jp For example, the polyimide 6FDA/TFDB has a very low optical loss of 0.7 dB/cm, making it suitable for optoelectronic components. titech.ac.jp Furthermore, the refractive index of these materials can be precisely controlled by creating copolyimides. By adjusting the ratio of different monomers, the in-plane refractive index (nTE) at a wavelength of 1.3 µm can be tuned from 1.523 to 1.614. titech.ac.jp This precise control is essential for designing and fabricating integrated optical circuits. titech.ac.jp

Poly(biphenylene oxide)s containing two trifluoromethyl groups also exhibit exceptionally low refractive indices, ranging from 1.488 to 1.508, along with low birefringence (the difference between refractive indices in different directions). acs.org These properties, combined with high thermal stability and good solubility, make these materials prime candidates for use in optical communication systems and other photonic devices where minimizing light loss and controlling its propagation path are critical. acs.orgfao.org

Exploration of Molecular Glasses and Dual-State Emission Characteristics

Derivatives of bis(trifluoromethyl)biphenyl have been shown to form molecular glasses, which are amorphous solids that lack a crystalline structure. These materials are of interest for their potential use in various optoelectronic applications. A series of compounds designed with a bis(trifluoromethyl)biphenyl core and various donor moieties (carbazole, dimethylacridan, and phenothiazine) were found to form stable molecular glasses with high glass transition temperatures (Tg), ranging from 152°C to 244°C. fao.org

A particularly interesting characteristic of these materials is their significant dual-state emission. fao.org In the solid state, the restricted molecular motion leads to the radiative decay from both singlet and triplet excited states, resulting in both fluorescence and phosphorescence. fao.org One derivative, featuring a phenothiazine (B1677639) donor, exhibits room-temperature phosphorescence, a relatively rare phenomenon that makes it a promising candidate for applications in oxygen sensing. fao.org This ability to emit from two different excited states opens up possibilities for creating advanced emissive materials and sensors. fao.org

Catalytic Applications and Ligand Design Incorporating 2 Trifluoromethyl Biphenyl Scaffolds

Chiral Phase-Transfer Catalysis with Biphenyl (B1667301) Derivatives

Chiral phase-transfer catalysis (PTC) is a powerful method for asymmetric synthesis, relying on chiral catalysts to shuttle reactants between immiscible phases. Biphenyl derivatives have been successfully employed to create conformationally rigid and effective chiral phase-transfer catalysts for reactions such as the asymmetric alkylation of glycine (B1666218) derivatives, which is a key step in synthesizing unnatural amino acids. acs.orgaustinpublishinggroup.com

Catalysts incorporating a biphenyl core have demonstrated high efficiency in the asymmetric alkylation of glycine imine esters. For instance, N-spiro C2-symmetric chiral quaternary ammonium (B1175870) bromides with biphenyl or binaphthyl scaffolds are effective. researchgate.net The use of catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide has led to the synthesis of chiral α-methyl-α-alkylmalonates, which are valuable building blocks, in high yields and excellent enantioselectivities. nih.gov

In the asymmetric alkylation of a benzophenone (B1666685) Schiff base of glycine tert-butyl ester, catalysts with a conformationally fixed biphenyl core have achieved high enantiomeric excesses (ee). The choice of substituents on the biphenyl core and the alkylating agent significantly influences both the yield and the degree of asymmetric induction.

Table 1: Asymmetric Alkylation of Glycine Imine with Benzyl (B1604629) Bromide using Biphenyl-Based Phase-Transfer Catalysts Data synthesized from studies on Cinchona alkaloid-derived and other biphenyl-based catalysts. austinpublishinggroup.comnih.gov

| Catalyst Type | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchona Alkaloid Derivative | Toluene | 50% KOH (aq) | 0 | 95 | 88 |

| Conformationally Fixed Biphenyl | CH₂Cl₂ | Cs₂CO₃ | -20 | 92 | 94 |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Toluene | 50% KOH (aq) | 0 | 99 | 98 |

The structure of the biphenyl-based phase-transfer catalyst is critical to its performance. Studies have shown that steric and electronic factors directly impact enantioselectivity. For catalysts derived from Cinchona alkaloids, modifications to the quinuclidinium core, such as the introduction of bulky substituents, can enhance selectivity by providing more effective steric shielding of one face of the ion-pair intermediate. core.ac.uk

In catalysts featuring a biphenyl backbone, the dihedral angle between the two phenyl rings is a key determinant of the chiral environment. chemrxiv.org Introducing substituents at the 3,3'-positions of the biphenyl core, such as in (S,S)-3,4,5-trifluorophenyl-NAS bromide, creates a well-defined chiral pocket. This structural rigidity and the electronic effects of the fluorine atoms are thought to enhance π-π stacking interactions between the catalyst and the substrate enolate, leading to tighter ion-pair binding and superior facial discrimination during the alkylation step. nih.gov The result is a direct correlation between the catalyst's structural features and its ability to induce high enantioselectivity.

Ligand Design for Asymmetric Hydrogenation and Other Transformations

The 2-(trifluoromethyl)biphenyl motif is integral to the design of advanced atropisomeric diphosphine ligands for asymmetric catalysis, particularly in hydrogenation reactions. nih.gov The steric bulk and electron-withdrawing nature of the trifluoromethyl group allow for fine-tuning of the ligand's stereoelectronic properties.

A prominent example is DIFLUORPHOS, an electron-deficient atropisomeric diphosphane (B1201432) with a bi(difluorobenzodioxole) backbone. This ligand exhibits a narrow dihedral angle and significant π-acidity, a combination that has proven highly effective in the asymmetric hydrogenation of challenging substrates. ias.ac.innih.gov Iridium complexes of DIFLUORPHOS have been successfully applied to the asymmetric hydrogenation of various quinoxaline (B1680401) derivatives, producing biologically important 2-substituted-1,2,3-4-tetrahydroquinoxalines with high yields and enantioselectivities up to 95%. acs.orgacs.org The unique electronic character of the ligand is crucial for achieving this high level of enantiofacial discrimination. ias.ac.in

Table 2: Iridium-DIFLUORPHOS Catalyzed Asymmetric Hydrogenation of Quinoxalines Data from J. Org. Chem. 2012, 77, 10, 4712–4720. acs.org

| Substrate (2-Substituted Quinoxaline) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-methylquinoxaline | (S)-1,2,3,4-Tetrahydro-2-methylquinoxaline | 99 | 82 |

| 2-phenylquinoxaline | (S)-1,2,3,4-Tetrahydro-2-phenylquinoxaline | >99 | 95 |

| 2-(4-fluorophenyl)quinoxaline | (S)-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline | >99 | 94 |

| 2-cyclohexylquinoxaline | (S)-2-cyclohexyl-1,2,3,4-tetrahydroquinoxaline | >99 | 91 |

The success of ligands like DIFLUORPHOS underscores a key principle in modern catalyst design: the strategic incorporation of fluorine-containing groups, such as trifluoromethyl, on a biphenyl scaffold provides a powerful tool for creating highly efficient and selective catalysts for a broad range of asymmetric transformations. nih.gov

Application in Palladium and Nickel Mediated C-C Bond Forming Reactions

Ligands based on substituted biphenyl scaffolds are workhorses in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. The steric and electronic properties of these ligands are critical for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

In palladium-catalyzed reactions, such as the Hiyama cross-coupling, biaryl phosphine (B1218219) ligands like XPhos are highly effective. nih.gov While not directly a this compound derivative, the principles of its design—a bulky biaryl backbone—are relevant. The synthesis of 4-(trifluoromethyl)biphenyl (B1311724) via such methods highlights the compatibility of the trifluoromethyl group within these catalytic cycles. nih.gov The use of 2-biarylphosphines is crucial for creating active catalysts in situ for various cross-coupling reactions, including Negishi, Stille, and Suzuki couplings. uva.es

Nickel catalysis has emerged as a powerful alternative, particularly for activating challenging bonds. For instance, nickel complexes have been used for the cross-coupling of aryl triflates bearing ortho-substituents with alkyl thiols, where bulky bidentate phosphine ligands are essential. rsc.org In another example, nickel catalyzes the coupling of 2-fluorobenzofurans with arylboronic acids, including [4-(trifluoromethyl)phenyl]boronic acid, through C-F bond activation. beilstein-journals.org This demonstrates the utility of trifluoromethyl-substituted reagents in nickel-catalyzed C-C bond formation. The choice of ligand is paramount in these systems to control reactivity and prevent catalyst deactivation. organic-chemistry.org

Influence of Trifluoromethyl Groups on Ligand Performance and Stability in Catalytic Cycles

The trifluoromethyl (CF₃) group exerts a profound influence on the performance and stability of ligands in catalytic cycles through a combination of steric and electronic effects. nih.govmdpi.com

Electronic Effects: The CF₃ group is one of the most powerful electron-withdrawing groups used in ligand design. nih.gov This property significantly lowers the energy of the ligand's orbitals and modulates the electron density at the metal center. In phosphine ligands, this strong inductive effect reduces the ligand's σ-donating ability, making the metal center more electrophilic. nih.gov This increased electrophilicity can enhance the rate of oxidative addition but may increase the activation barrier for reductive elimination, a critical C-C bond-forming step. nih.gov However, in certain systems, such as gold catalysis, this electron-deficient character can be beneficial, leading to more active catalysts. nih.govdoi.org

Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl group and can be used to create a well-defined and rigid chiral pocket around the metal center. mdpi.com When placed at the ortho-position of a biaryl phosphine ligand, the CF₃ group can project into the coordination sphere of the metal, providing steric shielding that influences substrate approach and can enhance enantioselectivity. nih.gov However, excessive steric bulk can also hinder substrate binding or slow down catalytic turnover. rsc.org

Stability: The high strength of the C-F bond imparts significant metabolic and thermal stability to ligands containing trifluoromethyl groups. mdpi.com This robustness can be advantageous, leading to longer catalyst lifetimes and preventing degradation under harsh reaction conditions. The electron-withdrawing nature of the CF₃ group can also stabilize the ligand against oxidation. However, the interaction between ortho-CF₃ groups and the metal center (e.g., M···F interactions) can sometimes lead to unexpected reactivity or catalyst deactivation pathways. rsc.org

Role in Medicinal Chemistry Research As Building Blocks and Probes

Design and Synthesis of Biphenyl-Based Scaffolds for Bioactive Molecular Synthesis

The biphenyl (B1667301) scaffold is a fundamental structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net The synthesis of derivatives of 2-(trifluoromethyl)biphenyl often serves as a starting point for the construction of more complex, bioactive molecular architectures.